(S)-5-Bromo-1-methylisoindoline hydrochloride
CAS No.:
Cat. No.: VC13764006
Molecular Formula: C9H11BrClN
Molecular Weight: 248.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11BrClN |
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Molecular Weight | 248.55 g/mol |
IUPAC Name | (1S)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride |
Standard InChI | InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H/t6-;/m0./s1 |
Standard InChI Key | TWYJGRVECRRQTM-RGMNGODLSA-N |
Isomeric SMILES | C[C@H]1C2=C(CN1)C=C(C=C2)Br.Cl |
SMILES | CC1C2=C(CN1)C=C(C=C2)Br.Cl |
Canonical SMILES | CC1C2=C(CN1)C=C(C=C2)Br.Cl |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is (S)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride . Its molecular formula is C₉H₁₁BrClN, with a molecular weight of 248.55 g/mol . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for reaction conditions requiring aqueous compatibility.
Synonyms and Identifiers
This compound is cataloged under multiple synonyms and identifiers, including:
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223595-18-4 (CAS Registry Number)
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5-Bromo-2,3-dihydro-1-methyl-1H-isoindole hydrochloride
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DTXSID20593409 (EPA Substance ID)
Structural Characteristics
Core Framework and Stereochemistry
The molecule consists of an isoindoline core—a bicyclic structure comprising a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The bromine substituent occupies the 5-position on the aromatic ring, while the methyl group is attached to the nitrogen at the 1-position . The (S)-configuration at the chiral center (nitrogen-bearing carbon) confers enantioselective properties critical for applications in asymmetric synthesis.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₁₁BrClN |
Molecular Weight | 248.55 g/mol |
SMILES Notation | CC1C2=C(CN1)C=C(C=C2)Br.Cl |
InChI | InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): Signals at δ 7.30 (d, J = 4 Hz, 1H), 7.12 (d, J = 4 Hz, 1H), and 2.12 (s, 3H) correspond to aromatic protons and the methyl group, respectively .
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¹³C NMR: Predicted peaks include aromatic carbons (δ 120–140 ppm) and the methyl carbon (δ 20–30 ppm).
Mass Spectrometry (MS):
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Outline
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Bromination | NBS, DMF, 0°C → RT |
2 | Methylation | CH₃I, K₂CO₃, acetone, reflux |
3 | Cyclization | KOtBu, NMP, 60°C |
4 | Hydrochloride Salt Formation | HCl (g), diethyl ether |
Applications in Pharmaceutical Chemistry
Role as a Building Block
The bromine atom serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling), enabling the synthesis of complex molecules. The methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration in drug candidates.
Future Research Directions
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Enantioselective Synthesis: Developing catalytic asymmetric methods to improve ee.
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Pharmacological Profiling: Screening for activity against neurological targets.
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Stability Studies: Investigating degradation pathways under varying pH and temperature conditions.
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